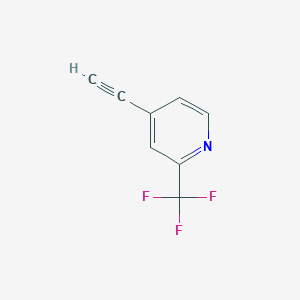

4-Ethynyl-2-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

. These methods ensure the availability of high-purity this compound for various applications.

Análisis De Reacciones Químicas

4-Ethynyl-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts such as palladium or copper.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 4-Ethynyl-2-(trifluoromethyl)pyridine serves as a valuable building block in synthesizing complex organic molecules.

- Biology This compound can be employed in studying enzyme interactions and as a probe in biochemical assays.

- Industry It finds use in producing specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions due to its ethynyl and trifluoromethyl groups.

- Oxidation The ethynyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction The compound can be reduced to form saturated derivatives.

- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions.

Safety Information

This compound presents no known hazard . It is recommended to consult a physician and seek medical attention if any adverse effects occur .

First aid measures:

- Inhalation: Remove victim to fresh air .

- Skin contact: Wash skin with water for at least 15 minutes .

- Eye contact: Flush with water for at least 15 minutes .

- Ingestion: Wash out mouth with water for at least 15 minutes .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines and induces apoptosis and cell cycle arrest, crucial pathways in cancer therapy.

Antimicrobial Activity

This compound has demonstrated strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This antimicrobial activity highlights its potential use in treating bacterial infections.

Anti-inflammatory Properties

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes. The specific pathways involved depend on the context of its application, such as in drug development or material science.

Comparación Con Compuestos Similares

4-Ethynyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.

4-(Trifluoromethyl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

4-Ethynyl-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an ethynyl substituent on a pyridine ring. This unique structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound has been linked to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as covalent inhibitors, potentially targeting proteins involved in critical cellular processes such as apoptosis and ferroptosis.

Ferroptosis Induction

Studies have shown that heterocycles containing alkyne functionalities can selectively induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of this compound into pharmacophores designed for ferroptosis induction has demonstrated promising cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound derivatives. In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HT-29 | < 1 | More potent than Sorafenib |

| MCF-7 | < 1 | Significant apoptosis induction |

Selectivity and Safety Profile

In addition to efficacy, the selectivity of this compound for cancer cells over normal cells has been evaluated. Preliminary data suggest that the compound exhibits lower toxicity towards non-cancerous cells, enhancing its therapeutic index. Further studies are needed to fully assess its safety profile in vivo .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives demonstrated varying degrees of potency against different cancer cell lines, with some exhibiting enhanced activity compared to the parent compound .

- Mechanistic Studies : Mechanistic investigations revealed that these compounds might act through the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, they may target cysteine residues in proteins critical for maintaining redox homeostasis within cells .

- Therapeutic Applications : Given its promising biological activity, this compound is being explored for potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents .

Propiedades

IUPAC Name |

4-ethynyl-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWOVWLNLZZGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.